molecular formula C8H5F3O2 B2900162 2,4,6-Trifluoro-3-methoxybenzaldehyde CAS No. 886499-89-4

2,4,6-Trifluoro-3-methoxybenzaldehyde

Cat. No. B2900162
CAS RN: 886499-89-4
M. Wt: 190.121
InChI Key: PYVLJKUBTGRVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-3-methoxybenzaldehyde, also known as trifluoromethoxybenzaldehyde, is an organic compound with the molecular formula C7H4F3O2. It is a colorless liquid that is soluble in water, alcohol, and ether. Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances.

Mechanism of Action

Trifluoromethoxybenzaldehyde is an electrophile, meaning it is attracted to electrons. This allows it to react with nucleophiles, such as amines, to form new compounds. The reaction of 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde with amines produces a Schiff base, which can be further reacted with other compounds to form a variety of organic products.
Biochemical and Physiological Effects
Trifluoromethoxybenzaldehyde is not known to have any direct biochemical or physiological effects in humans. However, it can be used in the synthesis of drugs and dyes that have direct effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde in lab experiments is its availability. It is relatively easy to obtain and is relatively inexpensive. The main limitation is its toxicity. Trifluoromethoxybenzaldehyde is a toxic compound and should be handled with caution.

Future Directions

Future research on 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde could focus on the development of new synthetic methods, such as using it as a catalyst in organic reactions. Additionally, further research could be done on its potential as a drug or dye precursor. Finally, research could be done to explore its potential uses in the synthesis of flavors and fragrances.

Synthesis Methods

Trifluoromethoxybenzaldehyde can be synthesized by the reaction of trifluoroacetic anhydride with benzaldehyde in the presence of a base. This reaction produces 2,4,6-trifluoro-3-methoxybenzaldehyde and trifluoroacetic acid. The reaction is usually carried out in acetonitrile or dimethylformamide. The reaction is exothermic and can be completed in less than an hour.

Scientific Research Applications

Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances. Trifluoromethoxybenzaldehyde has been used in the synthesis of drugs such as clopidogrel, a drug used to prevent blood clots. It has also been used in the synthesis of dyes such as rhodamine B, a fluorescent dye used in biological research.

properties

IUPAC Name

2,4,6-trifluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLJKUBTGRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.